molecular formula C13H18ClNO3 B8192012 Methyl (2R,4S)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate hydrochloride

Methyl (2R,4S)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate hydrochloride

Cat. No.: B8192012
M. Wt: 271.74 g/mol
InChI Key: WJSSEGLRMCEAKA-ZVWHLABXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2R,4S)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C13H18ClNO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a benzyl group, a hydroxyl group, and a carboxylate ester. This compound is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R,4S)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a dihydropyrrole.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides and a base.

    Hydroxylation: The hydroxyl group can be introduced through an oxidation reaction, often using reagents such as osmium tetroxide or hydrogen peroxide.

    Esterification: The carboxylate ester is formed by reacting the carboxylic acid with methanol in the presence of an acid catalyst.

    Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,4S)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as osmium tetroxide, hydrogen peroxide, or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as benzyl halides, alkyl halides, or acyl chlorides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl (2R,4S)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl (2R,4S)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride
  • Methyl (2R,4S)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate
  • Methyl (2R,4S)-1-benzyl-4-hydroxyproline hydrochloride

Uniqueness

Methyl (2R,4S)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate hydrochloride is unique due to the presence of both a benzyl group and a hydroxyl group on the pyrrolidine ring, which imparts distinct chemical and biological properties. The specific stereochemistry of the compound also contributes to its unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl (2R,4S)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-17-13(16)12-7-11(15)9-14(12)8-10-5-3-2-4-6-10;/h2-6,11-12,15H,7-9H2,1H3;1H/t11-,12+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSSEGLRMCEAKA-ZVWHLABXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1CC2=CC=CC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1C[C@@H](CN1CC2=CC=CC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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